molecular formula C18H16N2O6 B5316463 methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate

methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B5316463
M. Wt: 356.3 g/mol
InChI Key: RIHDLQASKNZDDH-PTNGSMBKSA-N
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Description

Methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate typically involves the following steps:

    Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the enone with 2-methoxybenzoic acid or its derivatives under acidic or basic conditions.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a nitro group is added to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This

Properties

IUPAC Name

methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-25-16-9-4-3-8-14(16)17(21)19-15(18(22)26-2)11-12-6-5-7-13(10-12)20(23)24/h3-11H,1-2H3,(H,19,21)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHDLQASKNZDDH-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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